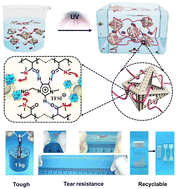Metal–organic framework (MOF) facilitated highly stretchable and fatigue-resistant ionogels for recyclable sensors†
Materials Horizons Pub Date: 2022-09-05 DOI: 10.1039/D2MH00880G
Abstract
Ionogel-based flexible sensors are widely applied in wearable biomedical devices and soft robots. However, the abandoned ionic sensors are rapidly turning into e-waste. Here, we harness the porosity and the coordination of metal sites of metal–organic frameworks (MOFs) to develop physically crosslinked ionogels, which are composed of polymer chains that coordinate with the MOF metal sites. The covalent crosslinking of the host material transformed into reversible bond interactions that significantly enhance the mechanical properties of the MOF-ionogels. The obtained ionogels can endure an 11 000% stretch and exhibit Young's modulus and toughness of 58 MPa and 25 MJ m−3, respectively. In addition, the fracture energy is as high as 125 kJ m−2, outperforming most reported ionogels. Furthermore, the UiO-66-ionogels are fully recyclable and both the mechanical and electrical properties can be restored. The results of this work provide a new vision for the development of future “green” sensors.


Recommended Literature
- [1] A highly active and stable 3D dandelion spore-structured self-supporting Ir-based electrocatalyst for proton exchange membrane water electrolysis fabricated using structural reconstruction†
- [2] Back cover
- [3] Back cover
- [4] Enantioselective reduction of N-alkyl ketimines with frustrated Lewis pair catalysis using chiral borenium ions†
- [5] Front cover
- [6] Contents list
- [7] Flexible and conductive graphene-based fibers fabricated from pigment and TiO2 PU dual coatings as a colored insulative shell structure†
- [8] Robust band gap of TiS3 nanofilms
- [9] Biocatalytic green alternative to existing hazardous reaction media: synthesis of chalcone and flavone derivatives via the Claisen–Schmidt reaction at room temperature†
- [10] Oxidimetric determination of amino acids and their metal complexes with organic monochloramines










